![molecular formula C22H21N3O2 B2915055 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-14-6](/img/structure/B2915055.png)
10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to the class of pyrimido[4,5-b]quinolines . These compounds are important in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system of pyrimidine and quinoline . The use of commercially available anilines allows the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This one-pot multi-component synthesis is notable for chemists due to the preparation of the target product in one step without the production of side products .Applications De Recherche Scientifique
Synthesis and Derivatives
10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is involved in the synthesis of various derivatives. For instance, the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives has been achieved through one-pot condensation processes (Damavandi & Sandaroos, 2012). Additionally, complex crystalline inclusion complexes have been observed with related derivatives, influencing the lengths of conjugated bonds in redox reactions (Kawai, Kunitomo, & Ohno, 1996).
Chemical Reactions and Properties
The compound plays a role in the oxidation of amines to carbonyl compounds, demonstrating an autorecycling mechanism that is significant in chemical synthesis (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979). Moreover, derivatives of this compound have been prepared, showcasing its versatility in forming various complex structures (Stanforth, 2005).
Biological and Environmental Applications
In the context of biological and environmental applications, the derivatives of 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione have been synthesized for potential biological screening (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018). Furthermore, the derivatives have shown effectiveness in inhibiting mild steel corrosion, indicating potential applications in materials science (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Antiviral Properties
In medical research, a derivative of this compound has shown potential as an inhibitor for pandemic influenza A (H1N1) viral growth, marking a significant contribution to antiviral drug development (Paulpandi, Thangam, Kavithaa, Sumathi, Sankaran, Mohan, Gunasekaran, & Kannan, 2013).
Orientations Futures
Propriétés
IUPAC Name |
10-methyl-2-(4-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-13-25-20(15-11-9-14(2)10-12-15)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERWKYWVUBJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

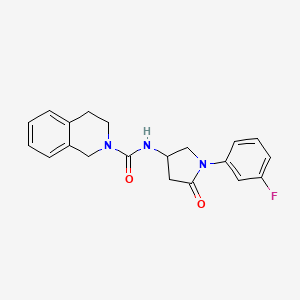

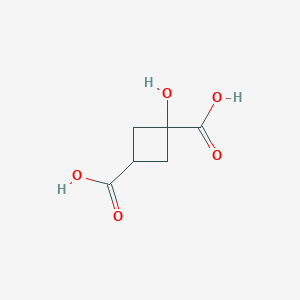
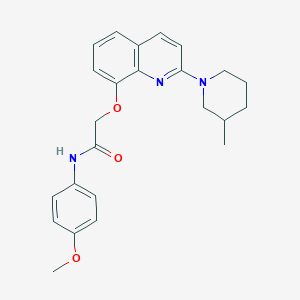
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)
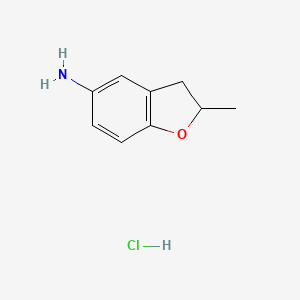
![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

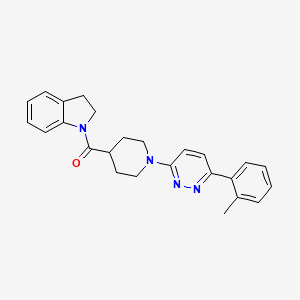

![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)
![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)
![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)
![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)